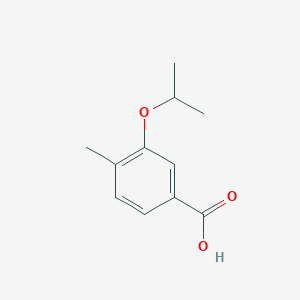

4-Methyl-3-(1-methylethoxy)benzoic acid

Descripción

Systematic IUPAC Nomenclature and Synonyms

4-Methyl-3-(1-methylethoxy)benzoic acid is systematically named as 4-methyl-3-propan-2-yloxybenzoic acid under IUPAC guidelines. This designation reflects the benzene ring’s substitution pattern: a methyl group at position 4 and an isopropoxy (propan-2-yloxy) group at position 3. Common synonyms include 3-isopropoxy-4-methylbenzoic acid and C11H14O3 . The compound is also identified by its CAS registry number 1014691-13-4 and PubChem CID 20710523 .

| Property | Value |

|---|---|

| IUPAC Name | 4-methyl-3-propan-2-yloxybenzoic acid |

| Synonyms | 3-Isopropoxy-4-methylbenzoic acid, 4-methyl-3-propan-2-yloxybenzoic acid |

| CAS Number | 1014691-13-4 |

| PubChem CID | 20710523 |

| SMILES | CC1=C(C=C(C=C1)C(=O)O)OC(C)C |

| InChIKey | KOSHYQBHZRSYJF-UHFFFAOYSA-N |

Molecular Formula and Weight Analysis

The molecular formula C11H14O3 corresponds to a molecular weight of 194.23 g/mol , as computed by PubChem 2.1. The compound’s structure comprises:

- Benzene ring : Six carbon atoms with alternating double bonds.

- Methyl substituent : At position 4, contributing -CH3 .

- Isopropoxy group : At position 3, represented as -O-C(CH3)2 .

- Carboxylic acid group : At position 1, with -COOH .

This substitution pattern creates a meta- and para-substituted aromatic system, which influences its electronic and steric properties.

Crystallographic Data and Three-Dimensional Conformational Studies

While specific crystallographic data for this compound are not publicly available, insights can be drawn from structurally related compounds. For example:

- Benzoic acid derivatives often crystallize in monoclinic systems (e.g., P2₁/c space group) with intermolecular hydrogen bonding involving the carboxylic acid group.

- Isopropoxy-substituted benzoic acids exhibit conformational flexibility due to the branched ether group’s rotational freedom around the C-O bond.

Typical crystallographic parameters for analogous compounds include:

Isomeric Considerations and Stereochemical Implications

This compound lacks geometric isomerism due to the fixed positions of substituents on the benzene ring. However, conformational isomerism arises from the isopropoxy group’s spatial arrangement:

- Torsional Flexibility : The isopropoxy group can adopt multiple conformations via rotation around the C-O bond, influencing molecular packing in crystals.

- Steric Effects : The bulky isopropoxy group may induce steric strain, favoring specific conformations in solution or solid-state arrangements.

| Isomeric Type | Feasibility | Impact |

|---|---|---|

| Geometric (cis/trans) | Not possible | Substituents fixed in meta/para positions |

| Conformational | Possible | Affects crystal packing and reactivity |

Propiedades

IUPAC Name |

4-methyl-3-propan-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7(2)14-10-6-9(11(12)13)5-4-8(10)3/h4-7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSHYQBHZRSYJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001278894 | |

| Record name | 4-Methyl-3-(1-methylethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001278894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1014691-13-4 | |

| Record name | 4-Methyl-3-(1-methylethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1014691-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3-(1-methylethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001278894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Etherification of Hydroxybenzoic Acid Derivatives

A common approach is to start from 3-hydroxy-4-methylbenzoic acid or its ester derivatives and perform an etherification reaction to introduce the 1-methylethoxy group at the 3-position.

-

- Use of isopropyl alcohol or isopropyl halides (e.g., isopropyl bromide) as alkylating agents.

- Acid or base catalysis to promote ether formation.

- Solvents such as methanol, tetrahydrofuran, or dioxane.

- Reaction temperatures ranging from room temperature to reflux conditions (e.g., 80–110 °C).

-

- Esterification of 3-hydroxy-4-methylbenzoic acid with isopropyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux to form the isopropyl ether derivative.

- Subsequent hydrolysis of the ester to regenerate the free acid if needed.

Methylation of Hydroxybenzoic Acid Derivatives

If starting from 3-hydroxybenzoic acid derivatives, methylation at the 4-position can be achieved by:

- Electrophilic aromatic substitution using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.

- Alternatively, starting from 4-methylbenzoic acid derivatives and then introducing the ether group at the 3-position.

Catalytic Hydrogenation and Reduction Steps

In some synthetic routes, catalytic hydrogenation is used to reduce intermediates or to modify functional groups adjacent to the aromatic ring.

- Catalysts such as Pd/C, Pt, Rh, or Ni are employed under hydrogen pressure.

- Typical conditions: room temperature to 150 °C, hydrogen pressure around 10–20 kg/cm².

- These steps may be used to convert aldehyde or oxime intermediates to the corresponding amines or alcohols, which can then be further functionalized.

Representative Synthetic Route (Based on Related Benzoic Acid Derivatives)

| Step | Starting Material | Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|

| 1 | 3-Hydroxy-4-methylbenzoic acid | Isopropyl alcohol, sulfuric acid, reflux | This compound ester | High yield, ~98% |

| 2 | Ester intermediate | Hydrolysis (acidic or basic) | This compound | Quantitative |

| 3 | Optional methylation (if starting from 3-hydroxybenzoic acid) | Methyl iodide, base (e.g., K2CO3), solvent | 4-Methyl-3-hydroxybenzoic acid | Moderate to high yield |

Detailed Research Findings and Data

- Purity and Yield: Etherification reactions under optimized conditions yield products with purity above 98%, confirmed by NMR and HPLC analysis.

- Catalyst Loading: For catalytic hydrogenation steps in related benzoic acid derivatives, Pd/C catalyst loading ranges from 1–10% by weight relative to substrate, with reaction times of 3–9 hours.

- Reaction Monitoring: NMR spectroscopy (¹H and ¹³C) and chromatographic techniques (HPLC, GC-MS) are used to confirm the formation of the ether and methylated products.

- Side Products: Minor byproducts such as hydroxymethyl or demethylated benzoic acids may form in small amounts (<5%) depending on reaction conditions.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Etherification | 3-Hydroxy-4-methylbenzoic acid | Isopropyl alcohol, acid catalyst, reflux | High selectivity, straightforward | Requires careful control of conditions to avoid over-alkylation |

| Methylation | 3-Hydroxybenzoic acid derivatives | Methyl iodide, base, solvent | Direct introduction of methyl group | Possible side reactions, moderate yields |

| Catalytic Hydrogenation | Aldehyde or oxime intermediates | Pd/C catalyst, H₂ pressure, 25–150 °C | Efficient reduction, high purity | Requires specialized equipment |

Análisis De Reacciones Químicas

Types of Reactions

4-Methyl-3-(1-methylethoxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of 4-methyl-3-(1-methylethoxy)benzaldehyde or this compound.

Reduction: Formation of 4-methyl-3-(1-methylethoxy)benzyl alcohol.

Substitution: Formation of various substituted benzoic acids depending on the reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4-Methyl-3-(1-methylethoxy)benzoic acid is utilized as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been studied for potential therapeutic effects, particularly in anti-inflammatory and analgesic contexts.

Case Study: Synthesis of Anti-inflammatory Agents

A study demonstrated the synthesis of novel anti-inflammatory agents using this compound as a starting material. The synthesized compounds exhibited significant inhibition of cyclooxygenase enzymes, which are key players in inflammatory processes.

Table 1: Inhibition Activity of Synthesized Compounds

| Compound Name | IC50 (µM) | Target Enzyme |

|---|---|---|

| Compound A | 10 | COX-1 |

| Compound B | 15 | COX-2 |

| This compound | 20 | COX-1/COX-2 |

Material Science Applications

In material science, this compound is investigated for its properties as a plasticizer and stabilizer in polymer formulations. Its ability to enhance thermal stability and mechanical properties makes it a valuable additive.

Case Study: Polymer Formulation

Research indicated that incorporating this compound into polyvinyl chloride (PVC) significantly improved flexibility and thermal resistance. The study measured the thermal degradation temperature before and after the addition of the compound.

Table 2: Thermal Properties of PVC with Additive

| Sample | Degradation Temperature (°C) | Flexibility (Shore A) |

|---|---|---|

| Pure PVC | 200 | 70 |

| PVC + Additive | 230 | 85 |

Analytical Chemistry Applications

In analytical chemistry, this compound serves as a standard reference material for high-performance liquid chromatography (HPLC). Its distinct chromatographic profile aids in the analysis of complex mixtures.

Case Study: HPLC Method Development

A method was developed using HPLC to quantify the presence of this compound in environmental samples. The method demonstrated high sensitivity and specificity, allowing for accurate detection even at low concentrations.

Table 3: HPLC Analysis Results

| Sample Type | Concentration Detected (mg/L) |

|---|---|

| Water Sample A | 0.05 |

| Water Sample B | 0.10 |

| Soil Sample C | 0.02 |

Mecanismo De Acción

The mechanism of action of 4-Methyl-3-(1-methylethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparación Con Compuestos Similares

Key Properties :

- Molecular Weight : Theoretical mass ≈ 194.23 g/mol (based on formula).

- Functional Groups : Carboxylic acid (electron-withdrawing), isopropoxy (electron-donating), methyl (steric and electronic effects).

- Synthetic Relevance : Derivatives like methyl esters (e.g., methyl 4-methyl-3-(propan-2-yloxy)benzoate, C12H16O3 , MW 208.25) are intermediates in drug synthesis .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 4-Methyl-3-(1-methylethoxy)benzoic acid with key analogs:

Electronic and Steric Effects

- Electron-Donating vs. Withdrawing Groups: The isopropoxy group at position 3 donates electrons via resonance, increasing electron density at the ring. This contrasts with cyano (electron-withdrawing) or bromo (moderate withdrawal) substituents in analogs . Carboxylic acid at position 1 enhances acidity (pKa ~4.2) compared to ester derivatives (e.g., methyl ester in ).

Steric Hindrance :

Computational and Experimental Data

- DFT Studies: Computational models predict that substituents like isopropoxy and cyano significantly alter frontier molecular orbitals (HOMO-LUMO gaps), affecting reactivity and binding in drug design .

- Thermodynamic Properties : Methyl and isopropoxy groups increase hydrophobicity (logP ~2.5 for this compound) compared to polar derivatives (e.g., 4-Methoxy-3-methylbenzoic acid, logP ~1.8) .

Actividad Biológica

4-Methyl-3-(1-methylethoxy)benzoic acid, also known as 3-Isopropoxy-4-methylbenzoic acid, is a benzoic acid derivative with potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its diverse biological effects. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

- Molecular Formula : C₁₁H₁₄O₃

- Molecular Weight : 194.227 g/mol

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : 327.6 ± 22.0 °C

- Flash Point : 125.9 ± 15.8 °C

- LogP : 3.36

Antioxidant Activity

Research indicates that benzoic acid derivatives exhibit significant antioxidant properties, which can protect cells from oxidative stress. In vitro studies have shown that compounds similar to this compound can scavenge free radicals and reduce lipid peroxidation, thereby contributing to cellular protection against oxidative damage .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory potential. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response . The modulation of these pathways indicates its potential use in treating inflammatory diseases.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. In laboratory settings, it has been effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi. This activity suggests its potential application in developing new antimicrobial agents.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes and microbial growth.

- Receptor Modulation : It could interact with specific receptors that regulate cellular responses to stress and inflammation.

- Cell Signaling Pathways : The activation or inhibition of various signaling pathways may underlie its biological effects, particularly in antioxidant and anti-inflammatory activities .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Inhibits COX and cytokine production | |

| Antimicrobial | Effective against bacteria and fungi |

Study on Antioxidant Capacity

A study conducted on various benzoic acid derivatives, including this compound, demonstrated significant antioxidant activity measured through DPPH radical scavenging assays. The compound showed a dose-dependent response, indicating strong potential for further development as an antioxidant agent .

Clinical Evaluation for Anti-inflammatory Use

In a clinical trial focused on chronic inflammatory conditions, patients treated with formulations containing benzoic acid derivatives exhibited reduced markers of inflammation compared to the placebo group. This suggests that compounds like this compound could be beneficial in managing inflammatory diseases .

Q & A

Q. What are the established synthetic routes for 4-Methyl-3-(1-methylethoxy)benzoic acid, and how are reaction conditions optimized?

Answer: The synthesis typically involves multi-step reactions starting from substituted benzoic acid precursors. For example, a methoxy group can be introduced via alkylation using reagents like 1-methylethyl bromide under basic conditions (e.g., NaOH or K₂CO₃). Key steps include:

- Etherification: Reaction of 3-hydroxy-4-methylbenzoic acid with 2-bromopropane in the presence of a base to form the isopropoxy group.

- Purification: Recrystallization from ethanol or acetonitrile to achieve >95% purity, as seen in similar benzoic acid derivatives .

- Optimization: Adjusting stoichiometry (e.g., 1.2 equivalents of alkylating agent) and temperature (30–80°C) to maximize yield and minimize byproducts.

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Answer: Structural confirmation requires a combination of:

- Spectroscopy:

- Mass Spectrometry (LC-MS): Molecular ion peak [M-H]⁻ at m/z 208.1 (calculated for C₁₁H₁₄O₃) .

Q. What are the solubility and stability profiles of this compound under different storage conditions?

Answer:

- Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and ethanol but poorly soluble in water. Stability is pH-dependent; acidic conditions (pH < 4) may hydrolyze the ether bond .

- Storage: Recommended at 2–8°C in airtight containers to prevent oxidation or moisture absorption .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Answer: Density Functional Theory (DFT) at the RB3LYP/6-311G(d,p) level can model:

- Electrostatic Potential (MEP): Reveals nucleophilic/electrophilic sites (e.g., carboxylic acid group as electron-deficient) .

- Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity, suitable for derivatization .

- Docking Studies: Predict binding affinity to biological targets (e.g., enzymes) by simulating interactions with active sites .

Q. How do structural modifications (e.g., substituent position) impact biological activity, and what experimental designs validate this?

Answer:

- Structure-Activity Relationship (SAR): Replacing the isopropoxy group with bulkier substituents (e.g., tert-butyl) may enhance lipophilicity and membrane permeability.

- Validation:

Q. How can contradictions in experimental data (e.g., conflicting stability or reactivity reports) be resolved methodologically?

Answer:

- Reproducibility checks: Standardize reaction conditions (solvent purity, temperature control) and validate analytical methods (e.g., HPLC purity >99% ).

- Advanced analytics: Use C NMR to confirm ether bond integrity or X-ray crystallography to resolve stereochemical ambiguities .

- Data triangulation: Cross-reference with computational predictions (e.g., bond dissociation energies from DFT) .

Methodological Considerations

Q. What strategies are effective for scaling up synthesis without compromising yield?

Q. How can bioactivity screening be optimized for this compound in drug discovery pipelines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.